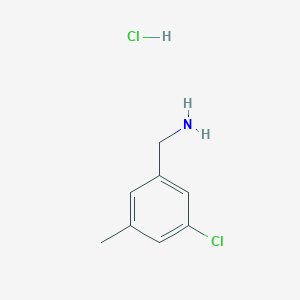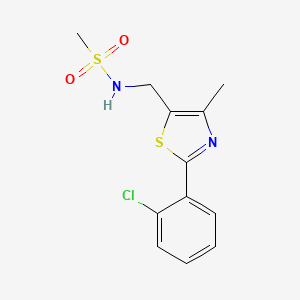
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)methanesulfonamide” is a chemical compound. However, there is limited information available about this specific compound. A similar compound, “N-(2-chlorophenyl)methanesulfonamide”, has a linear formula of C7H8ClNO2S and a molecular weight of 205.66412. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals1.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)methanesulfonamide”.Molecular Structure Analysis
The molecular structure of “N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)methanesulfonamide” is not readily available. However, a similar compound, “N-(2-chlorophenyl)methanesulfonamide”, has a linear formula of C7H8ClNO2S2.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)methanesulfonamide”.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)methanesulfonamide” are not readily available. However, a similar compound, “N-(2-chlorophenyl)methanesulfonamide”, has a molecular weight of 205.6642.科学的研究の応用
Structural and Spectroscopic Analysis
Structural studies on sulfonamide derivatives provide insights into their molecular configurations, intermolecular interactions, and potential applications in material science and pharmaceuticals. For instance, the structural study of nimesulidetriazole derivatives, including analysis through Hirshfeld surfaces and DFT optimized molecular geometries, reveals the importance of N(sulphonamide)–H⋯O(sulfonyl) hydrogen bonds in forming cyclic rings and further connecting into a multidimensional framework. Such detailed structural analyses are crucial for understanding the compound's reactivity and potential as a scaffold in drug design or material science applications (Dey et al., 2015).
Synthesis and Characterization
The synthesis and characterization of sulfonamide derivatives and their metal complexes are essential for developing new materials and pharmaceuticals. Studies on methanesulfonicacid hydrazide derivatives and their metal complexes highlight the potential for antibacterial activity. These compounds' structural investigation through various spectroscopic methods lays the groundwork for their application in combating bacterial infections and possibly in other areas such as catalysis or material development (Özdemir et al., 2009).
Chemoselective N-Acylation
Research on the development of chemoselective N-acylation reagents, such as N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, underscores the importance of sulfonamide derivatives in synthetic organic chemistry. These reagents exhibit good chemoselectivity, crucial for constructing complex molecules with precision. This capability is particularly valuable in pharmaceutical synthesis, where selective functional group transformations are necessary (Kondo et al., 2000).
Antiviral Activity
The synthesis of sulfonamide derivatives, such as 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, and their evaluation for antiviral activity against tobacco mosaic virus demonstrates the potential biomedical applications of these compounds. Such studies pave the way for developing new antiviral agents based on sulfonamide scaffolds, contributing to the ongoing search for effective treatments against viral infections (Chen et al., 2010).
Safety And Hazards
There is no specific safety and hazard information available for “N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)methanesulfonamide”.
将来の方向性
There is no specific information available on the future directions of “N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)methanesulfonamide”.
Please note that the information provided is based on the available data and may not be fully comprehensive. For more detailed information, further research and laboratory analysis would be required.
特性
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S2/c1-8-11(7-14-19(2,16)17)18-12(15-8)9-5-3-4-6-10(9)13/h3-6,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFCAKMDJOUEFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B2773113.png)
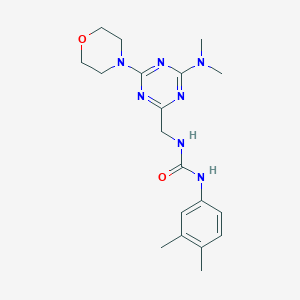
![N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2773115.png)
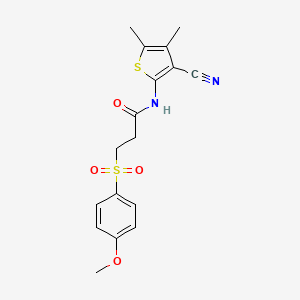
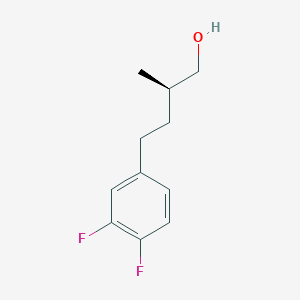
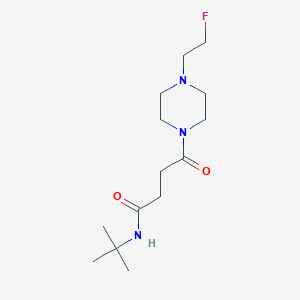
![N-{4-[1-cyclohexanecarbonyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2773126.png)
![2-[(4-bromophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2773127.png)
![Methyl 2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetate;hydrochloride](/img/structure/B2773128.png)
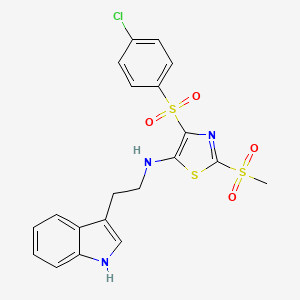
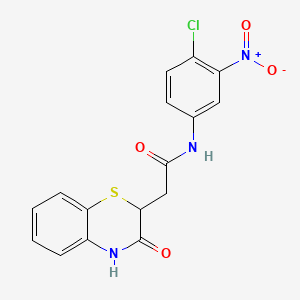
![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2773133.png)
![N'-[(pyridin-2-yl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide](/img/structure/B2773134.png)
